molecular formula C4H12ClN B12408360 2-Methylpropyl-D9-amine hcl

2-Methylpropyl-D9-amine hcl

Cat. No.: B12408360
M. Wt: 118.65 g/mol
InChI Key: BSMNBEHEFWDHJD-RWWZLFSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl-D9-amine hydrochloride is a stable isotope-labeled compound with the molecular formula C4H12ClN. It is commonly used in various research applications due to its unique properties and high chemical purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl-D9-amine hydrochloride typically involves the deuteration of 2-methylpropylamine.

Industrial Production Methods

Industrial production of 2-Methylpropyl-D9-amine hydrochloride involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is carefully monitored to maintain the stability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .

Scientific Research Applications

2-Methylpropyl-D9-amine hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methylpropyl-D9-amine hydrochloride include:

Uniqueness

2-Methylpropyl-D9-amine hydrochloride is unique due to its high degree of deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C4H12ClN

Molecular Weight

118.65 g/mol

IUPAC Name

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D;

InChI Key

BSMNBEHEFWDHJD-RWWZLFSGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N.Cl

Canonical SMILES

CC(C)CN.Cl

Origin of Product

United States

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